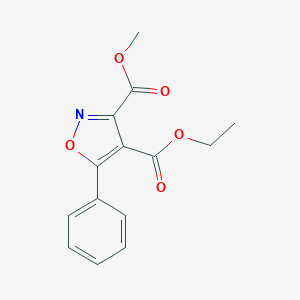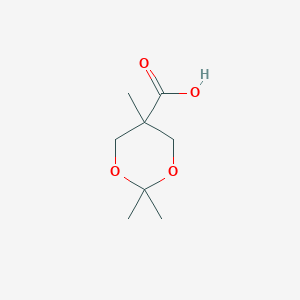
2,2,5-三甲基-1,3-二噁烷-5-羧酸
描述
Synthesis Analysis
Research on related compounds, such as "2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid," outlines the synthetic pathways involving the 1,3-dioxane ring, which adopts a chair conformation, with substituents occupying equatorial sites for stability. The synthesis often involves carboxylic acid inversion dimers linked by hydrogen bonds, highlighting a common synthetic approach for dioxane carboxylic acids (Guo-Kai Jia et al., 2012).
Molecular Structure Analysis
The molecular structure of dioxane-based carboxylic acids, such as the 2-chlorophenyl variant, features a 1,3-dioxane ring in a chair conformation. This configuration allows for the equatorial positioning of substituents, minimizing steric hindrance and contributing to the molecule's stability. The axial inclination of the carboxyl group plays a crucial role in the formation of hydrogen-bonded dimers in the crystal structure, influencing the compound's physical and chemical properties (Guo-Kai Jia et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 1,3-dioxane derivatives is influenced by their structural features. For example, the presence of a carboxylic acid group can facilitate reactions with a range of reagents, leading to the formation of various functionalized products. Studies on similar dioxane derivatives demonstrate their versatility as intermediates in the synthesis of heterocyclic compounds, showcasing the potential chemical reactivity of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid (Masayuki Sato et al., 1989).
Physical Properties Analysis
The physical properties of dioxane carboxylic acids, including melting and boiling points, solubility, and crystal structure, are closely related to their molecular structure. The chair conformation of the dioxane ring and the positioning of substituents significantly affect these properties. The formation of dimers through hydrogen bonding, as observed in the crystal structure of related compounds, may also influence the melting point and solubility (Guo-Kai Jia et al., 2012).
Chemical Properties Analysis
The chemical properties of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid, such as acidity, reactivity with various chemical reagents, and participation in chemical reactions, can be inferred from studies on similar compounds. The carboxylic acid functionality is reactive towards bases, reducing agents, and can undergo further functionalization, making it a versatile synthetic building block (Masayuki Sato et al., 1989).
科学研究应用
Synthesis of Dendrimers
- Application Summary: “2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid” is used as an intermediate in the synthesis of dendrimers . Dendrimers are perfectly branched, monodisperse, multi-valent polymeric structures that exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs .
- Methods of Application: The synthesis of these polyester-based dendrimers relies on first protecting the hydroxyl groups of the monomer and then, after an exhaustive protection of the core, complete removal of the protecting group exposing the hydroxyl groups of the next generation . The isopropyl acetal (isopropylidene/acetonide) has become one of the most commonly compounds used in the production of the monomeric unit .
- Results or Outcomes: The synthesis of dendrimers using “2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid” has been shown to yield extremely precise structures, while also being biocompatible, biodegradable, and extremely modular .
Functionalization of Mesoporous Silica Surface
- Application Summary: “2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid” is used in the functionalization of mesoporous silica surfaces . This process involves the modification of the silica surface with carboxyl groups, which can enhance the material’s ability to adsorb proteins .
- Methods of Application: The functionalization process involves a reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid, MA) and the surface silanol groups of the silica material . This post-synthesis modification has been successfully applied to silica materials for the first time .
属性
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWDEAIHCUMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463290 | |
| Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
CAS RN |
16837-14-2 | |
| Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

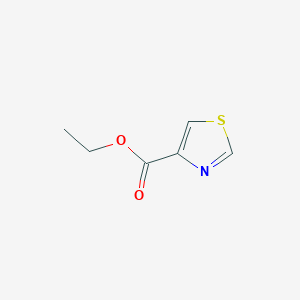
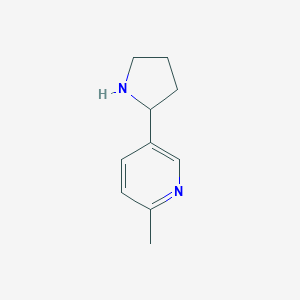
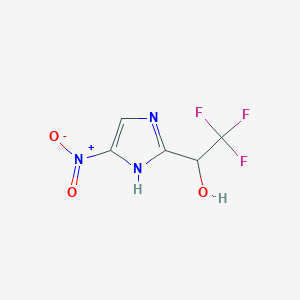
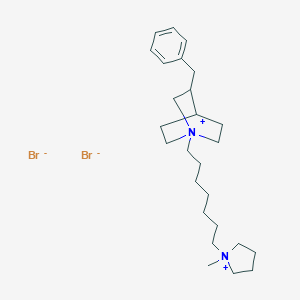
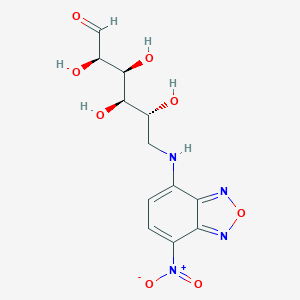

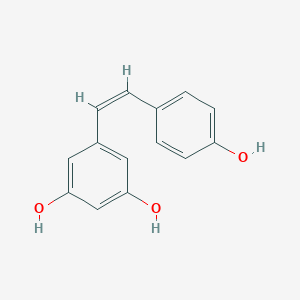
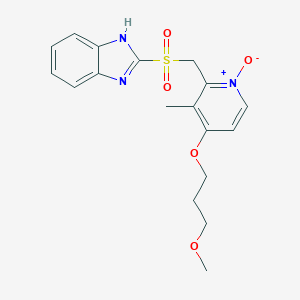
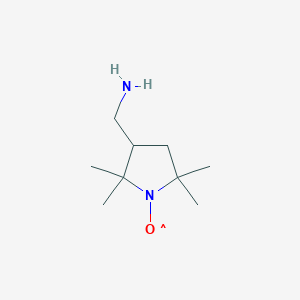
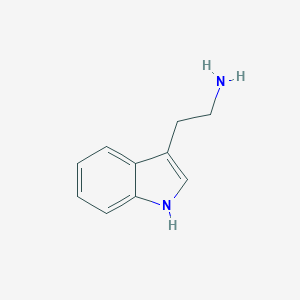
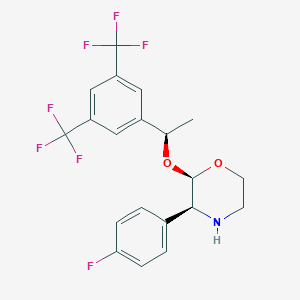
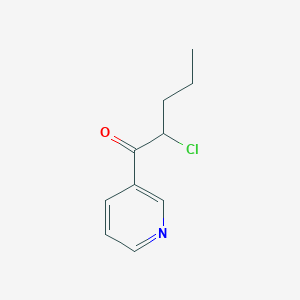
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
